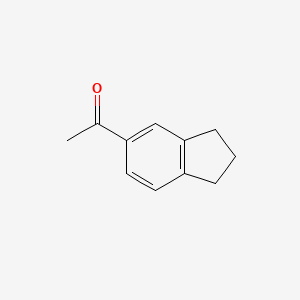

5-Acetylindane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

4228-10-8 |

|---|---|

分子式 |

C11H12O |

分子量 |

160.21 g/mol |

IUPAC 名称 |

1-(2,3-dihydro-1H-inden-1-yl)ethanone |

InChI |

InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-7H2,1H3 |

InChI 键 |

ZDDDIYOBAOJYAZ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC2=C(CCC2)C=C1 |

其他CAS编号 |

4228-10-8 |

产品来源 |

United States |

Historical Perspectives in Indane Chemistry and Its Derivatives

The study of indane and its derivatives dates back to the late 19th and early 20th centuries, with initial research focusing on the isolation of indene (B144670) from coal tar. wikipedia.org Indane itself, a saturated analog of indene, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. contaminantdb.cawikipedia.org Early investigations primarily explored the fundamental reactions of the indane skeleton, such as alkylation, nitration, and sulfonation. google.com

The development of synthetic methods to access substituted indanes broadened the scope of research in this area. A pivotal moment in the history of 5-Acetylindane synthesis was the application of the Friedel-Crafts acylation reaction to the indane core. chesci.comgoogle.comgoogle.com This reaction, which involves the introduction of an acetyl group onto the aromatic ring of indane, provided a direct and efficient route to this compound. chesci.com The regioselectivity of this reaction, favoring substitution at the 5-position, is influenced by both electronic and steric factors.

Structural Significance of the 5 Acetylindane Moiety in Organic Synthesis

The 5-Acetylindane moiety serves as a crucial building block in organic synthesis due to the reactivity of its functional groups and the unique steric and electronic properties of the indane scaffold. cymitquimica.com The acetyl group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, allowing for the introduction of diverse functionalities. For instance, reduction of the acetyl group can yield the corresponding alcohol or the ethyl group, leading to the formation of 5-ethylindane. iisc.ac.in

Furthermore, the indane ring system imparts a specific three-dimensional structure to molecules containing this moiety. This conformational rigidity is often exploited in the design of molecules with specific biological activities or material properties. The fusion of the aromatic and aliphatic rings creates a unique electronic environment that can influence the reactivity of adjacent functional groups.

Chemical Reactivity and Derivatization of 5 Acetylindane

Transformations of the Acetyl Group in 5-Acetylindane

The acetyl group (-COCH₃) of this compound is a primary site for a variety of chemical reactions, enabling the synthesis of a diverse array of derivatives.

Condensation Reactions (e.g., Claisen-Schmidt for chalcones)

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, involving the reaction of a ketone with an aromatic aldehyde that lacks an α-hydrogen. wikipedia.org This reaction is instrumental in synthesizing chalcones, which are precursors to various biologically active compounds. In the case of this compound, it can react with substituted benzaldehydes in the presence of a base to form the corresponding chalcone (B49325) derivatives. chesci.com

For example, the reaction of this compound with benzaldehyde (B42025), in the presence of sodium hydroxide (B78521) in ethanol (B145695), yields 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylprop-2-en-1-one. chesci.com This reaction proceeds with good yields, typically around 81-87%. chesci.com The resulting chalcones are often colored solids and can be purified by recrystallization. chesci.com

Table 1: Examples of Claisen-Schmidt Condensation with this compound

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Benzaldehyde | 1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylprop-2-en-1-one | 81.65 | 91-92 |

Data sourced from a study on the synthesis of new tetralone intermediates. chesci.com

Reduction Reactions

The acetyl group of this compound can be reduced to an ethyl group or a secondary alcohol.

Reduction to an Ethyl Group: A common method for the complete reduction of the carbonyl to a methylene (B1212753) group is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid. iisc.ac.in This reaction effectively converts this compound to 5-ethylindane. iisc.ac.in Another method is the Wolff-Kishner reduction, which involves the use of hydrazine (B178648) hydrate (B1144303) and a strong base. google.com

Reduction to a Secondary Alcohol: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This transformation yields 1-(2,3-dihydro-1H-inden-5-yl)ethanol.

Oxidation Reactions

Oxidation of the acetyl group in this compound can lead to the formation of a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose, converting the acetyl group into a carboxyl group to form 5-indancarboxylic acid.

Halogenation of the Acetyl Side Chain

Halogenation of the methyl group of the acetyl side chain can occur under specific conditions. For instance, reaction with reagents like sulfuryl chloride can introduce chlorine atoms. A more general method for converting a ketonic acetyl group to a chloro derivative involves the use of reagents like dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂). google.com This can lead to the formation of α-chlorovinyl derivatives, which can be further transformed into acetylenic compounds. google.com

Aromatic Substitution Reactions of the Indane Core in this compound

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group onto the aromatic ring.

The position of substitution will be influenced by the existing acetyl group and the indane structure.

Functional Group Interconversions on this compound

Functional group interconversions are key transformations in organic synthesis that alter the properties and reactivity of a molecule. solubilityofthings.comvanderbilt.edu

Beckmann Rearrangement: The oxime of this compound, formed by reacting it with hydroxylamine, can undergo a Beckmann rearrangement. Treatment of the oxime with a reagent like phosphorus pentachloride (PCl₅) can yield N-acetyl-5-aminoindane. This reaction is a valuable route to introduce an amino group onto the indane ring.

Conversion to Esters and Amides: The carboxylic acid derived from the oxidation of this compound can be converted to esters through reaction with alcohols in the presence of an acid catalyst (Fischer esterification). solubilityofthings.com It can also be converted to amides by first forming an acyl chloride (e.g., using thionyl chloride, SOCl₂), followed by reaction with an amine. solubilityofthings.com

Arndt-Eistert Homologation: The carboxylic acid can be subjected to the Arndt-Eistert reaction to extend the carbon chain by one methylene unit. vanderbilt.edu This involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Synthesis and Characterization of Novel 5 Acetylindane Derivatives and Analogues

Carboxylic Acid Derivatives of Acetylindanes

The introduction of a carboxylic acid moiety to the 5-acetylindane structure can significantly alter its physicochemical properties. Research has been conducted into the synthesis of such derivatives, although detailed experimental procedures for some specific compounds remain limited in widely available literature.

The synthesis of this compound-2-carboxylic acid has been reported as a novel indane-2-acid derivative. researchgate.net This compound was prepared as part of a series of synthetic analogues of toxic metabolites from the basidiomycete Heterobasidion annosum to investigate structure-activity relationships. While its creation has been documented, the specific experimental steps, reagents, and yields are not detailed in the available literature.

Similarly, 5-acetyl-indane-2,2-dicarboxylic acid has also been synthesized and noted as a new compound in the same study. researchgate.net This dicarboxylic acid derivative was also part of the investigation into the structural elements responsible for the biological activity of fungal metabolites. As with its mono-carboxylic acid counterpart, the detailed synthetic protocol for its preparation is not extensively described in the accessible scientific literature.

Synthesis of this compound-2-carboxylic Acid

Chalcone (B49325) and Related Conjugated Systems Derived from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of compounds with diverse biological activities. This compound is a suitable precursor for the synthesis of novel chalcone derivatives and their analogues.

The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with various substituted benzaldehydes.

For instance, the reaction of this compound with benzaldehyde (B42025) in an ethanol-water mixture using sodium hydroxide (B78521) as a catalyst yields 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylprop-2-en-1-one. The reaction mixture is stirred for several hours, and the resulting product can be purified by recrystallization from ethanol (B145695). rsc.org

Table 1: Synthesis and Characterization of a this compound Chalcone Derivative rsc.org

| Compound Name | Starting Materials | Catalyst | Yield (%) | Melting Point (°C) | Appearance |

| 1-(2,3-Dihydro-1H-inden-5-yl)-3-phenylprop-2-en-1-one | This compound, Benzaldehyde | NaOH | 81.65 | 91-92 | Yellow solid |

The structure of these chalcones is confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, which show characteristic peaks for the α,β-unsaturated ketone system.

The chalcones derived from this compound can be further modified to produce other potentially bioactive molecules like cyclopropyl (B3062369) ketones and tetralones.

Cyclopropyl ketones are synthesized from chalcones via the Corey-Chaykovsky reaction. This involves treating the chalcone with a sulfur ylide, such as that generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride, in a solvent like dry benzene (B151609). google.com

These cyclopropyl ketones can then undergo an intramolecular Friedel-Crafts cyclization to yield tetralone derivatives. This transformation is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous stannic chloride, and acetic anhydride (B1165640) in a solvent like dichloromethane. google.com The reaction proceeds through the opening of the cyclopropane (B1198618) ring followed by electrophilic attack on the aromatic ring of the indane moiety to form the six-membered ring of the tetralone system. google.com

Table 2: Reaction Sequence from Chalcone to Tetralone google.com

| Step | Reactant | Reagents | Product |

| 1 | Chalcone Derivative | Trimethylsulfoxonium iodide, Sodium hydride | Cyclopropyl Ketone Derivative |

| 2 | Cyclopropyl Ketone Derivative | Anhydrous stannic chloride, Acetic anhydride | Tetralone Derivative |

Synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)prop-2-en-1-one Derivatives

Indane-1,3-dione Derivatives Incorporating Acetyl Groups

Indane-1,3-dione and its derivatives are another important class of compounds with a wide range of chemical and biological significance. The incorporation of an acetyl group into this scaffold leads to precursors for further chemical modifications.

The synthesis of chalcone derivatives of indane-1,3-dione can be achieved by reacting 2-acetyl-1H-indene-1,3(2H)-dione with various aromatic aldehydes. researchgate.net In one approach, 2-acetyl-1H-indene-1,3(2H)-dione is first synthesized from the reaction of phthalic anhydride with acetic anhydride and acetylacetone (B45752) in the presence of triethylamine. researchgate.net

These chalcone derivatives can then be used to synthesize pyrimidine-fused indane-1,3-dione derivatives. For example, equimolar quantities of 2-acetyl-1H-indene-1,3(2H)-dione and a substituted aromatic benzaldehyde are dissolved in alcohol, and a sodium hydroxide solution is added. The resulting chalcone intermediate is then reacted with a suitable nitrogen-containing reagent to form the pyrimidine (B1678525) ring. nih.gov

Another approach involves the synthesis of benzimidazolo indane-1,3-dione derivatives. This can be achieved by first preparing 1,3-dioxo-indane-6-sulfonyl chloride, which is then reacted with various benzimidazole (B57391) derivatives to incorporate the heterocyclic moiety onto the indane-1,3-dione core.

Table 3: Characterization of a Pyrimidine Fused Indane-1,3-dione Derivative nih.gov

| Compound Type | Yield (%) | Melting Point (°C) | Key FTIR (cm⁻¹) Bands |

| Pyrimidine Fused Indane-1,3-dione | 73.45 | 157 | 1753, 1735 (C=O), 3314, 3233 (NH₂) |

Synthesis of 2-Acetylindane-1,3-dione and its Role as a Precursor

2-Acetylindane-1,3-dione is a key derivative that serves as a versatile precursor in the synthesis of more complex molecules. jddtonline.infoacharyainstitutes.inwjpps.com Its synthesis is often achieved through a Claisen-condensation reaction of diethyl phthalate (B1215562) with acetone. jddtonline.info Another reported method involves the reaction of phthalic anhydride with acetic anhydride and acetylacetone in the presence of triethylamine. wjpps.com

Once synthesized, 2-acetylindane-1,3-dione becomes a valuable building block. It can undergo reactions with various aldehydes to form chalcones, which are intermediates for a variety of heterocyclic compounds. acharyainstitutes.inzenodo.org For instance, the Knoevenagel condensation of 2-acetylindane-1,3-dione with different aromatic aldehydes yields chalcone derivatives. beilstein-journals.org These chalcones can then be used to synthesize 2-amino pyrimidine derivatives by reacting them with guanidine (B92328) hydrochloride. zenodo.org This highlights the role of 2-acetylindane-1,3-dione as a foundational molecule for generating a diverse range of chemical entities with potential biological activities. acharyainstitutes.in

Metal Complexes with Acetylindane-1,3-dione Ligands

The structural features of 2-acetylindane-1,3-dione, particularly the presence of β-dicarbonyl functionality, make it an excellent chelating agent for a variety of metal ions. researchgate.netuni-ruse.bg This has led to the synthesis and characterization of numerous metal complexes with acetylindane-1,3-dione acting as a ligand. uni-ruse.bg

Complexes with a range of divalent and trivalent metal ions have been reported, including Cu(II), Zn(II), Cd(II), Pb(II), Fe(II), and Fe(III). uni-ruse.bg Lanthanide complexes with ions such as La(III), Pr(III), Nd(III), Sm(III), Eu(III), and Gd(III) have also been synthesized. uni-ruse.bg The metal-to-ligand ratio in these complexes is typically 1:2. researchgate.netresearchgate.net

Spectroscopic and quantum chemical studies have been employed to elucidate the structure and coordination mode of these complexes. researchgate.net For example, studies on M(II) complexes (where M = Cu, Zn, Cd, Pb) have shown that the structure of the Pb(II) complex differs significantly from the distorted tetrahedral structures of the Cu(II), Zn(II), and Cd(II) complexes. researchgate.net The presence of water molecules in the inner coordination sphere of Zn(II) and Cd(II) complexes has also been established. researchgate.netresearchgate.net The formation of these metal complexes can enhance the biological activity of the parent 2-acetylindane-1,3-dione molecule. uni-ruse.bg

| Metal Ion | Coordination Geometry | Reference |

| Cu(II) | Distorted Square Pyramidal/Square Planar | researchgate.netfigshare.com |

| Ni(II) | Octahedral | figshare.com |

| Zn(II) | Distorted Tetrahedral | researchgate.net |

| Cd(II) | Distorted Tetrahedral | researchgate.net |

| Pb(II) | Significantly different from tetrahedral | researchgate.net |

Schiff Base and Thiosemicarbazone Ligands Derived from 2-Acetylindane-1,3-dione

The reactivity of the acetyl group in 2-acetylindane-1,3-dione allows for its condensation with various primary amines to form Schiff bases and related derivatives. jddtonline.infoscispace.com These reactions expand the chemical space accessible from this precursor and introduce new functionalities for further chemical modification and metal coordination.

A significant class of derivatives are the thiosemicarbazones, which are synthesized by reacting 2-acetylindane-1,3-dione with thiosemicarbazide. jddtonline.infoiucr.org The reaction is typically carried out in refluxing absolute ethanol. jddtonline.info The resulting α-(1,3-dioxo-indan-2-yl) ethylidene thiosemicarbazone can then act as a ligand to form metal complexes. jddtonline.info

Similarly, Schiff bases can be prepared through the condensation of 2-acetylindane-1,3-dione with various amines. For example, reaction with aniline (B41778) has been studied to determine whether the product is a Schiff base or an enamine. scispace.com These Schiff base ligands, like the thiosemicarbazones, are capable of coordinating with metal ions to form a variety of metal complexes. jddtonline.info The synthesis of these ligands and their subsequent complexation with metals opens up avenues for developing new compounds with interesting chemical and physical properties. jddtonline.infonih.govnih.gov

Indane-based Compounds for Medicinal Chemistry Applications

The indane framework is a key structural motif in a number of medicinally important compounds. The functionalization of the indane ring system, often starting from precursors like this compound, allows for the synthesis of a wide range of biologically active molecules.

Precursors to Analgesic and Anti-inflammatory Agents (e.g., Hydroxyisoprofen from 2-isopropyl-5-acetylindane)

Indane derivatives have been explored as precursors for the synthesis of analgesic and anti-inflammatory agents. acharyainstitutes.in A notable example is the conversion of 2-isopropyl-5-acetylindane to 2-isopropyl-α-hydroxy-α-methylindan-5-acetic acid, also known as hydroxyisoprofen. google.com This transformation highlights the utility of the acetyl group as a handle for further chemical elaboration to introduce the α-hydroxy acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The resulting hydroxyisoprofen can be further hydrogenolyzed to produce 2-isopropyl-α-methylindan-5-acetic acid, or isoprofen. google.com

Synthesis of Atipamezole (B1667673) and its Indane-Ethyl Analogue Intermediates

The synthesis of the α2-adrenoceptor antagonist atipamezole involves intermediates derived from the indane skeleton. newdrugapprovals.org One synthetic route utilizes 2-acetylindane, which is alkylated with ethyl iodide in the presence of potassium tert-butoxide to yield 2-acetyl-2-ethylindane. newdrugapprovals.org This intermediate is then brominated to give 2-bromoacetyl-2-ethylindan, which is subsequently cyclized with formamide (B127407) to form the imidazole (B134444) ring of atipamezole. newdrugapprovals.org

Furthermore, intermediates such as 2-ethyl-2-acetylindan and its halogenated analogues like 2-ethyl-5-fluoro-2-acetylindan are crucial in the synthesis of atipamezole and its derivatives. googleapis.comgoogle.com These intermediates serve as key building blocks for constructing the final drug molecule, demonstrating the importance of functionalized indanes in pharmaceutical synthesis. googleapis.comgoogle.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. msu.edu By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Acetylindane, high-resolution NMR is instrumental in assigning the specific proton and carbon signals, confirming the substitution pattern on the indane core.

Advanced ¹H NMR Studies

In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of hydrogen atoms provide a map of the proton environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the indane ring, and the methyl protons of the acetyl group.

The aromatic region is particularly informative. The substitution pattern on the benzene (B151609) ring leads to three distinct aromatic proton signals. The proton at position 4, being ortho to the acetyl group, is expected to be a singlet (or a narrowly split doublet). The protons at positions 6 and 7 will appear as doublets due to coupling with each other.

The aliphatic protons on the cyclopentane (B165970) moiety appear as two triplets corresponding to the methylene (B1212753) groups at the C1 and C3 positions, and a multiplet for the central C2 methylene group. The methyl protons of the acetyl group typically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.75 | s |

| H-6 | ~7.65 | d |

| H-7 | ~7.30 | d |

| H-1, H-3 (CH₂) | ~2.95 | t |

| H-2 (CH₂) | ~2.10 | m |

| Acetyl (CH₃) | ~2.55 | s |

Note: Predicted values are based on typical chemical shifts for similar structures and data from derivatives. The exact values can vary based on solvent and experimental conditions.

Comprehensive ¹³C NMR Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.incarlroth.com In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom produces a single peak, allowing for a count of unique carbon environments. bhu.ac.in For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the aliphatic carbons, and one for the acetyl group carbons (carbonyl and methyl).

The carbonyl carbon of the acetyl group is highly deshielded and appears at the lowest field (highest ppm value), typically in the 195-210 ppm range. scispace.com The aromatic carbons appear in the intermediate region (120-155 ppm), while the aliphatic and methyl carbons are the most shielded and appear at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198 |

| C-3a, C-7a (Quaternary) | ~151, ~145 |

| C-5 (Quaternary) | ~136 |

| C-4, C-6, C-7 (Aromatic CH) | ~124-129 |

| C-1, C-3 (Aliphatic CH₂) | ~33 |

| C-2 (Aliphatic CH₂) | ~25 |

| Acetyl (CH₃) | ~27 |

Note: Predicted values are based on typical chemical shifts for similar structures and data from derivatives.

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques provide correlational data that helps to piece together the molecular structure by showing interactions between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would show correlations between the coupled aromatic protons (H-6 and H-7) and between the adjacent aliphatic protons (H-1 with H-2, and H-2 with H-3). This is crucial for confirming the connectivity within the indane ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. emerypharma.compressbooks.pub An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, the singlet at ~2.55 ppm would correlate with the carbon signal at ~27 ppm, definitively assigning them to the acetyl methyl group. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. emerypharma.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers significant structural information. msu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for producing molecular ions from a sample with minimal fragmentation. researchgate.net When analyzing this compound (Molecular Weight: 160.21 g/mol ) using ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 161.22. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z ~183.20) or potassium [M+K]⁺ (m/z ~199.19), may also be observed. This technique is excellent for confirming the molecular mass of the compound. ESI-MS has been successfully used to identify derivatives of this compound. chesci.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). msu.edu This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₁₁H₁₂O), the calculated exact mass of the molecular ion [M]⁺• is 160.08882. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the molecular formula C₁₁H₁₂O, distinguishing it from other potential compounds with the same nominal mass.

In addition to providing the molecular formula, MS techniques that induce fragmentation (like Electron Impact, EI) reveal characteristic breakdown patterns. The fragmentation of this compound is expected to proceed via pathways characteristic of ketones and substituted aromatic rings.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺• | Molecular Ion (Parent Peak) |

| 145 | [C₁₀H₉O]⁺ | Loss of a methyl radical (•CH₃) from the acetyl group. This is often a very prominent peak for methyl ketones. |

| 117 | [C₉H₉]⁺ | Loss of the acetyl group (•COCH₃) |

| 115 | [C₉H₇]⁺ | Loss of H₂ from the [C₉H₉]⁺ fragment |

Note: The fragmentation pattern helps to confirm the presence of the indane structure and the methyl ketone substituent.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, offering a "fingerprint" based on the vibrational modes of chemical bonds. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques used to identify functional groups and probe the conformational landscape of this compound. medium.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds. innovatechlabs.comwikipedia.org This technique is highly effective for identifying the various functional groups present in this compound. innovatechlabs.com The FTIR spectrum of a molecule is unique and serves as a molecular fingerprint, allowing for its precise identification. azooptics.com

The analysis of this compound would reveal characteristic absorption bands corresponding to its specific structural features. Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹, indicative of the protons on the indane ring system.

Aliphatic C-H Stretch: Arising from the saturated portion of the indane ring, these bands appear in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the acetyl group's ketone, expected around 1680 cm⁻¹. The exact position of this peak can provide information about conjugation with the aromatic ring.

Aromatic C=C Stretch: These vibrations, characteristic of the benzene ring, typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-C Stretch: Vibrations associated with the carbon-carbon bonds of the indane skeleton.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds provide further structural confirmation and are found in the fingerprint region (below 1500 cm⁻¹). azooptics.com

The following table summarizes the expected characteristic FTIR absorption bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | ~1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

This table is generated based on typical infrared absorption frequencies for the functional groups present in this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. beilstein-journals.org It is based on the inelastic scattering of monochromatic light, usually from a laser source. semi.ac.cn While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. medium.com

For this compound, Raman spectroscopy would be instrumental in characterizing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, often weak or absent in the FTIR spectrum, typically gives a strong signal in the Raman spectrum.

C-C Framework: The carbon skeleton of the indane ring system would exhibit characteristic Raman active modes.

The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in a definitive structural assignment. oulu.fi

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.chijprajournal.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ijprajournal.com The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule. libretexts.org For this compound, the acetyl group attached to the indane system would likely result in a spectrum with distinct absorption bands. A study on the related compound 2-acetylindan-1,3-dione (2AID) in ethanol (B145695) showed absorption bands in the 280–324 nm region, with the most intense band at 285 nm. researchgate.net

The following table outlines the expected electronic transitions for this compound:

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-300 | Aromatic Ring |

| n → π | >300 | Carbonyl Group |

This table is generated based on typical UV-Vis absorption ranges for the chromophores present in this compound.

Photoluminescence (PL) Spectroscopy of Metal Complexes

While this compound itself is not expected to be strongly luminescent, its derivatives can act as ligands to form metal complexes that exhibit photoluminescence. researchgate.nettubitak.gov.tr The study of the photoluminescence (PL) of these metal complexes can provide insights into their electronic structure and potential applications in areas like emitting materials for electroluminescent devices. tubitak.gov.trrsc.org

The luminescence properties, such as emission wavelength, quantum yield, and lifetime, are highly dependent on the nature of both the metal ion and the ligand. tubitak.gov.trresearchgate.net For instance, d10 metal complexes are known to form luminescent polynuclear structures. rsc.org The characterization of such complexes would involve exciting the sample with a suitable wavelength of light and measuring the resulting emission spectrum. The intensity and position of the emission peaks can be influenced by factors such as the coordination environment around the metal ion. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions. googleapis.comcabidigitallibrary.org

Single Crystal X-ray Diffraction

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.58 |

| b (Å) | 8.92 |

| c (Å) | 13.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 909.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.170 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 344 |

| Note: This table is a hypothetical representation and is not based on experimental data for this compound. |

Thermal Analysis (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comtainstruments.com This method is crucial for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying volatile components. tainstruments.comprocess-insights.com

In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance within a furnace. etamu.edu The temperature is then increased at a constant rate, and the mass of the sample is continuously recorded. process-insights.com The resulting data is plotted as a TGA curve, showing mass loss versus temperature. This allows for the identification of the temperature at which degradation begins (onset temperature) and the temperature at which the maximum rate of decomposition occurs. While specific TGA data for this compound is not detailed in the provided search results, the general principles of TGA indicate it would be used to assess its stability under heating. etamu.eduresearchgate.net The combination of TGA with mass spectrometry (TGA-MS) can further identify the gaseous products evolved during decomposition. process-insights.com

Table 2: Principles of Thermogravimetric Analysis (TGA)

| Stage | Description |

| Initial Weighing | The initial mass of the sample is accurately determined. eltra.com |

| Heating Program | The sample is heated according to a predefined temperature program in a controlled atmosphere (e.g., nitrogen or air). eltra.com |

| Mass Change Monitoring | The mass of the sample is continuously monitored as a function of temperature. process-insights.com |

| Data Analysis | The resulting TGA curve is analyzed to determine thermal events such as decomposition, evaporation, or oxidation. tainstruments.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the components of a mixture and assessing the purity of a compound. The principle relies on the differential distribution of the analyte between a stationary phase and a mobile phase. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. tainstruments.com

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. researchgate.net GC-MS is used to confirm the identity of this compound and to detect and quantify any impurities present. scispace.comamazonaws.comjapsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govnih.gov This method is applicable to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. verdeanalitica.com.br

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. nih.gov Separation is based on the analyte's affinity for the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer for detection and identification. LC-MS is a valuable tool for analyzing derivatives of this compound and for monitoring reactions involving this compound. nih.govresearchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It operates on the same principles as liquid chromatography but utilizes high pressure to pump the mobile phase through the column, leading to higher resolution and faster analysis times. openaccessjournals.comthermofisher.com

HPLC is frequently used to assess the purity of this compound. googleapis.com A typical HPLC system consists of a pump, an injector, a column, a detector (such as a UV detector), and a data acquisition system. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. pensoft.netsielc.com

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. libretexts.orgijcrt.org It is often employed to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to determine the purity of a substance. ijcrt.orgchesci.com

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. ijcrt.org A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. ijcrt.org The position of the separated spots is visualized, often under UV light, and the retention factor (Rf) value is calculated to aid in identification. libretexts.orgijcrt.org TLC is a common method used in the synthesis and purification of this compound and its derivatives. chesci.comgoogle.comcabidigitallibrary.org

Computational Chemistry and Theoretical Investigations of 5 Acetylindane Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties by solving the Schrödinger equation. idosr.org Methods like Density Functional Theory (DFT) have become essential tools for investigating the electronic structure of molecules like 5-acetylindane. idosr.org These calculations can determine optimized molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and thermodynamic properties. idosr.orgscielo.org.za

Theoretical studies on related structures, such as 2-acetylindan-1,3-dione complexes, have utilized semi-empirical (PM3) and ab initio (ECP-31G) calculations to investigate molecular structure and coordination modes with metal ions. researchgate.net Such studies reveal how the indane framework's electronic properties influence its interaction with other chemical species. For this compound, quantum calculations can predict sites of reactivity. The acetyl group, for instance, influences the electron density of the aromatic ring, directing electrophilic aromatic substitution. The carbonyl group's reactivity and the potential for enolization can also be explored.

Energetic calculations help determine the relative stability of different isomers and conformers. By mapping the potential energy surface, researchers can identify the most stable forms of the molecule and calculate the energy barriers for conversion between them, which is critical for understanding its chemical behavior and reaction pathways. nih.gov

Table 1: Common Quantum Chemical Methods and Their Applications

| Method | Description | Typical Applications for this compound |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Initial geometry optimization, molecular orbital analysis. |

| Density Functional Theory (DFT) | A method based on calculating the properties of a molecule from its electron density. It includes some effects of electron correlation at a lower computational cost than other methods. idosr.org | Predicting electronic structure (HOMO/LUMO), vibrational frequencies (IR/Raman spectra), NMR chemical shifts, and reaction energetics. idosr.orgscielo.org.za |

| Møller–Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation effects through perturbation theory. More accurate than HF but computationally more demanding. | High-accuracy energy calculations, investigation of intermolecular interactions. |

| Coupled Cluster (CC) | A highly accurate post-Hartree-Fock method considered the "gold standard" for calculating molecular energies and properties for small to medium-sized molecules. uni-stuttgart.de | Benchmarking energies and properties, studying excited states. uni-stuttgart.de |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. pharmdbm.com For this compound, a key application is conformational analysis, which studies the different spatial arrangements of its atoms. slideshare.net This involves exploring the puckering of the five-membered cyclopentane (B165970) ring and the rotational freedom of the acetyl group substituent. Tools like MacroModel utilize force fields (e.g., AMBER, OPLS) to estimate the energy of different conformations and identify low-energy structures. schrodinger.com

Molecular dynamics (MD) simulations extend this analysis by modeling the physical movements of atoms and molecules over time. researchgate.net An MD simulation numerically solves Newton's equations of motion for a system of particles, providing a trajectory that reveals the molecule's dynamic behavior. researchgate.netweber.edu For this compound, MD simulations can:

Analyze the flexibility of the indane ring system.

Simulate the molecule's interaction with solvent molecules, providing insights into its solubility and solution-state behavior.

Model its binding to a biological target, such as an enzyme or receptor, revealing key interactions and conformational changes upon binding. mdpi.comnih.gov

These simulations provide an atomic-level understanding of how the molecule behaves in a dynamic environment, which is crucial for applications in materials science and drug design. researchgate.net

Table 2: Key Aspects of a Molecular Dynamics Simulation Setup

| Component | Description | Example for this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. epfl.ch | OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics). |

| Solvent Model | Representation of the solvent environment, which can be explicit (individual solvent molecules) or implicit (a continuous medium). | Explicit water models like TIP3P or an implicit solvent like the Generalized Born/Surface Area (GB/SA) model. schrodinger.com |

| Boundary Conditions | Defines the simulation space. Periodic boundary conditions are often used to simulate a bulk system by replicating the simulation box in all directions. epfl.ch | A cubic box with periodic boundary conditions to simulate this compound in solution. |

| Ensemble | A statistical representation of the system's thermodynamic state (e.g., constant temperature and pressure). | NPT ensemble (constant Number of particles, Pressure, and Temperature) to mimic laboratory conditions. |

Theoretical Prediction of Spectroscopic Properties (e.g., Luminescence Parameters)

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra. 3ds.com By calculating properties related to the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental results for validation and structural elucidation. scielo.org.zaresearchgate.net

For this compound, DFT calculations are commonly used to predict:

Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies and intensities, theoretical IR and Raman spectra can be generated. scielo.org.za These can be compared with experimental data, such as the characteristic carbonyl (C=O) absorption band observed around 1683 cm⁻¹, to confirm the structure.

NMR Spectra: Theoretical calculations can predict nuclear magnetic shielding tensors, which are then converted into chemical shifts for ¹H and ¹³C NMR spectra. This helps in assigning peaks in experimental spectra. scielo.org.za

Furthermore, theoretical studies can investigate the electronic transitions responsible for UV-Visible absorption. For derivatives of this compound, these calculations can extend to photophysical properties like luminescence. For example, a study on a europium(III) complex of a this compound derivative investigated its photoluminescence properties. researchgate.net Theoretical calculations for such systems can predict the energies of excited states, the efficiency of energy transfer from the ligand to the metal ion (the "antenna effect"), and luminescence quantum yields, which are crucial for designing new materials for applications like OLEDs. researchgate.net

Table 3: Theoretical vs. Experimental Spectroscopy

| Spectroscopic Property | Theoretical Parameter Calculated | Experimental Technique |

|---|---|---|

| Infrared (IR) Absorption | Vibrational frequencies and intensities. | FTIR Spectroscopy. |

| Raman Scattering | Raman activities and frequencies. | Raman Spectroscopy. |

| Nuclear Magnetic Resonance (NMR) | Isotropic shielding values (converted to chemical shifts). | ¹H NMR, ¹³C NMR Spectroscopy. |

| UV-Visible Absorption | Electronic transition energies and oscillator strengths. | UV-Vis Spectroscopy. |

| Luminescence/Fluorescence | Singlet-triplet energy gaps, transition probabilities, quantum yield. | Photoluminescence (PL) Spectroscopy. |

Structure-Activity Relationship (SAR) and Ligand Design Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to understand how a molecule's chemical structure relates to its biological activity. gardp.orgoncodesign-services.com Computational methods play a vital role in developing these relationships and in designing new, more potent ligands. nih.gov

Recent research has indicated that derivatives of this compound show potential as antitumor agents. SAR analyses have shown that chemical modifications to both the indane core and the acetyl group can significantly influence this antitumor efficacy.

Computational approaches used in SAR and ligand design for systems based on this compound include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guides the design of modifications to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a molecule's physicochemical properties (descriptors) with changes in biological activity. nih.gov A QSAR model for this compound derivatives could predict the antitumor activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model then serves as a template for designing or screening for new molecules with the desired activity. slideshare.net

Through these computational studies, researchers can systematically explore how structural changes affect activity, accelerating the discovery of lead compounds for therapeutic applications. oncodesign-services.comnih.gov

Table 4: Illustrative SAR Data for Hypothetical this compound Derivatives

| Compound | Modification on this compound Core | Target | Biological Activity (e.g., IC₅₀ in µM) |

|---|---|---|---|

| Derivative A | Modification to the acetyl group. | HT-1080 (fibrosarcoma) | 15 |

| Derivative B | Modification to the indane core. | MCF-7 (breast cancer) | 10 |

| Derivative C | Halogen substitution on the aromatic ring. | Hypothetical Kinase | 5.2 |

| Derivative D | Replacement of acetyl with a larger keto group. | Hypothetical Kinase | 8.9 |

Note: Data for Derivatives A and B are based on findings from literature ; data for C and D are hypothetical to illustrate SAR principles.

Biological and Pharmacological Activities of 5 Acetylindane Derivatives

Evaluation of Antimicrobial and Antibiotic Properties of Indane-2-acid Derivatives

Research has highlighted the potential of indane derivatives as antimicrobial agents. A study investigating synthetic analogues of toxic metabolites from the fungus Heterobasidion annosum revealed the antibiotic activities of several indane-2-acid derivatives. nih.gov Specifically, 5-acetylindane-2-carboxylic acid and 5-acetyl-indane-2,2-dicarboxylic acid were among the novel compounds synthesized and tested. nih.gov The findings from this research suggest that the 2-H- or 2-methylindane 2-acid structure is a key element for the observed toxicity and antibiotic effects. nih.gov

Further supporting the antimicrobial potential of the indane framework, other studies have explored various derivatives. For instance, a series of indeno[1,2-c]pyridazin-3,5-dione, indeno[1,2-d]-1,3-diazepine, and indanylidene acetamide (B32628) derivatives were synthesized, with many exhibiting antibacterial activity. researchgate.net Similarly, indane-1,3-dione derivatives have been investigated for their broad-spectrum biological activities, including antibacterial and antifungal properties. mdpi.comresearchgate.net One particular indane-1,3-dione derivative demonstrated better antibacterial activity against B. subtilis, S. aureus, Pseudomonas aeruginosa, and E. coli, and superior antifungal activity against A. niger and C. albicans compared to other related heterocyclic compounds. mdpi.com

The antimicrobial activity of these compounds is often attributed to their ability to interact with key microbial enzymes or cellular structures. For example, some indane derivatives are believed to inhibit enzymes crucial for microbial survival.

Assessment of Antimitotic Activity (e.g., Podophyllotoxin (B1678966) Analogues)

The indane scaffold has been utilized in the synthesis of analogues of podophyllotoxin, a naturally occurring compound known for its potent antimitotic and anticancer properties. ijcps.comjournalofchemistry.orgijcps.com The goal of these synthetic efforts is often to create derivatives with improved pharmacological profiles and reduced toxicity compared to the parent compound. usda.gov

Several studies have reported the synthesis and evaluation of podophyllotoxin analogues containing an indane or a related tetralone structure. For instance, novel nitrogen-containing analogues, specifically substituted 5-phenyl-2,4,5,7,8,9-hexahydroindeno[5,6-g]indozoles, were synthesized and evaluated for their antimitotic activity using the onion root tip method. ijcps.com Some of these compounds showed potent to moderate inhibitory effects. ijcps.com

In another study, new tetralone esters, which are structurally related to indane derivatives, were synthesized as podophyllotoxin analogues. ijcps.com These compounds were also assessed for their antimitotic activities, contributing to the understanding of structure-activity relationships in this class of compounds. ijcps.com Synthetic analogues of β-apopicropodophyllin, which also incorporate structural features reminiscent of indane derivatives, have demonstrated strong to moderate antimitotic activity. researchgate.net The mechanism of action is believed to involve the electrophilic lactone ring moiety, which can be attacked by nucleophilic functional groups within cells. journalofchemistry.org

Exploration of Analgesic, Anti-inflammatory, and Psychopharmacological Potential

The therapeutic potential of this compound derivatives extends to analgesic, anti-inflammatory, and psychopharmacological applications.

Analgesic and Anti-inflammatory Activities:

Research has shown that indane-1,3-dione derivatives possess a wide range of biological activities, including anti-inflammatory and analgesic properties. researchgate.netderpharmachemica.com For example, a series of pyrimidine (B1678525) derivatives of indane-1,3-dione were synthesized and evaluated for these effects. researchgate.net Similarly, some 10-substituted indenoquinolines, which are structurally related to indane derivatives, have been identified as potent analgesic and anti-inflammatory agents. jddtonline.info The anti-inflammatory action of some of these compounds is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. derpharmachemica.com

The compound 2-isopropyl-5-acetylindane can be converted to 2-isopropyl-α-hydroxy-α-methylindan-5-acetic acid, which can then be hydrogenolyzed to isoprofen, a compound with recognized analgesic properties similar to aspirin. google.com

Psychopharmacological Potential:

Certain indane derivatives have been investigated for their effects on the central nervous system. This compound itself has been described as a novel psychoactive substance, acting as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, leading to stimulant and euphoric effects. lookchem.com However, it is important to note that this compound is not approved for human consumption. lookchem.com

Furthermore, research into compounds with combined dopamine D2 and serotonin (B10506) 5-HT1A receptor properties, a strategy for developing new antipsychotics, has included derivatives with structural similarities to those of this compound. nih.gov This line of inquiry aims to develop treatments for a broader range of schizophrenia symptoms with fewer side effects. nih.gov

Mechanisms of Biological Action and Molecular Target Identification

For antimicrobial activity, the proposed mechanism involves the inhibition of essential microbial enzymes. In the case of antimitotic podophyllotoxin analogues, the primary target is tubulin, preventing its polymerization into microtubules, which is crucial for cell division. The electrophilic nature of the lactone ring in many of these analogues is thought to be key to their interaction with nucleophilic residues in cellular components. journalofchemistry.org

The anti-inflammatory effects of certain indane derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a significant role in the inflammatory process. derpharmachemica.comjst.go.jp The analgesic properties are often a direct consequence of this anti-inflammatory action.

In the context of psychopharmacological activity, the targets are typically neurotransmitter receptors and transporters. For instance, the stimulant effects of this compound are attributed to its action as a dopamine and norepinephrine reuptake inhibitor. lookchem.com Other derivatives are being designed to interact with dopamine D2 and serotonin 5-HT1A receptors, which are important targets for antipsychotic medications. nih.gov

Some indane derivatives have also been investigated for their potential to inhibit acetylcholinesterase (AChE), a target for the treatment of neurodegenerative diseases like Alzheimer's. Additionally, certain indane-1,3-dione derivatives have been studied as potential inhibitors of the enzyme InhA, a target for anti-tubercular drugs. ajchem-a.com

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For antimicrobial indane-2-acid derivatives, the presence of the 2-H- or 2-methylindane 2-acid moiety has been identified as a critical structural element for their toxic and antibiotic effects. nih.gov In the case of antimitotic podophyllotoxin analogues, the size and nature of substituents on the aromatic rings significantly influence their activity. journalofchemistry.org

Regarding anti-inflammatory and analgesic indane-1,3-dione derivatives, the presence of specific substituents can enhance their activity. For instance, in a series of pyrimidine derivatives, the presence of a dimethylamino group resulted in the most active analgesic agent. researchgate.net

SAR studies of YC-1 analogs, which are indazole derivatives, have provided insights into the structural requirements for various biological activities, including cytotoxicity. nih.gov Modifications to the aromatic and furyl rings, as well as the number of nitrogen atoms, have been explored to develop derivatives with improved pharmacological profiles. nih.gov

For compounds targeting specific enzymes, SAR studies help in designing more potent and selective inhibitors. For example, in the development of matrix metalloproteinase (MMP) inhibitors, modifications to the celecoxib (B62257) scaffold, which shares some structural similarities with indane derivatives, have led to compounds with improved activity. jst.go.jp

The table below summarizes the biological activities of some this compound derivatives and related compounds.

| Compound Class | Biological Activity | Key Structural Features / Findings |

| Indane-2-acid derivatives | Antimicrobial, Antibiotic | The 2-H- or 2-methylindane 2-acid structure is crucial for activity. nih.gov |

| Podophyllotoxin analogues | Antimitotic | The size and nature of substituents on the aromatic rings influence activity. journalofchemistry.org |

| Indane-1,3-dione derivatives | Analgesic, Anti-inflammatory | A dimethylamino substituent enhanced analgesic activity in one study. researchgate.net |

| This compound | Psychoactive | Acts as a dopamine and norepinephrine reuptake inhibitor. lookchem.com |

| YC-1 analogues | Cytotoxic | Modifications to aromatic and furyl rings affect activity. nih.gov |

| MMP inhibitors | Anti-inflammatory | Modifications to a celecoxib-like scaffold can improve MMP inhibition. jst.go.jp |

Applications of 5 Acetylindane in Materials Science and Catalysis

Development of Luminescent Materials and Optoelectronic Devices

The unique electronic properties of the indane structure make 5-acetylindane and its derivatives attractive building blocks for luminescent materials. Their primary application in this area is as ligands for lanthanide ions, particularly europium(III), to create highly efficient light-emitting complexes for use in optoelectronic devices.

Europium(III) (Eu³⁺) ions are well-known for their sharp, intense red light emission, which is ideal for applications in displays and lighting, such as in the fabrication of white light-emitting diodes (WLEDs). Current time information in Bangalore, IN. However, the f-f electronic transitions of lanthanide ions are Laporte-forbidden, resulting in very low absorption coefficients. rsc.org To overcome this, organic ligands, often referred to as "antennas," are coordinated to the Eu³⁺ ion. These ligands absorb light energy efficiently and transfer it to the central metal ion, which then emits its characteristic luminescence.

Researchers have successfully utilized this compound to create such antenna ligands. A notable example is the novel β-diketone ligand, This compound-4,4,4-trifluorobutane-1,3-dione (HAITFBD) , which was synthesized from this compound. Current time information in Bangalore, IN.mdpi.com This ligand was then used to synthesize a ternary europium(III) complex, Eu(AITFBD)₃phen (where phen is 1,10-phenanthroline, a secondary ligand). Current time information in Bangalore, IN.mdpi.com This complex exhibits strong red luminescence corresponding to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. Current time information in Bangalore, IN. The material shows strong absorption in the near-UV to blue region (300-425 nm), making it a promising red phosphor candidate for use with near-UV (NUV) or blue InGaN chip-based WLEDs. Current time information in Bangalore, IN.

| Property | Value | Significance |

|---|---|---|

| Excitation Maximum (λex) | ~380 nm | Matches the emission of InGaN chips used in WLEDs. Current time information in Bangalore, IN. |

| Emission Maximum (λem) | 611 nm | Characteristic intense red emission from Eu³⁺ (⁵D₀ → ⁷F₂). Current time information in Bangalore, IN. |

| CIE Chromaticity Coordinates | (0.65, 0.34) | Indicates high color purity, close to the standard red color. |

| Luminescence Lifetime | Not specified | Long lifetimes are typical for Eu³⁺ complexes, indicating efficient energy transfer. |

| Quantum Yield | Not specified | A measure of the efficiency of converting absorbed light to emitted light. |

The efficiency of a luminescent lanthanide complex is critically dependent on the design of the organic ligand, a principle known as the "antenna effect". An effective antenna ligand must have a high absorption cross-section and a triplet state energy level that is suitably positioned above the emissive ⁵D₀ level of the Eu³⁺ ion to facilitate efficient intramolecular energy transfer. d-nb.info

The design of the HAITFBD ligand from this compound exemplifies this principle. The β-diketonate structure is a classic and highly effective framework for sensitizing Eu³⁺ emission. beilstein-journals.org The introduction of the indane group modifies the electronic environment and can enhance properties like thermal stability, while the trifluoromethyl (-CF₃) group is known to improve the luminescent properties of the complex. Current time information in Bangalore, IN. The energy transfer mechanism in the Eu(AITFBD)₃phen complex follows the typical antenna effect pathway:

The organic ligands (AITFBD and phen) absorb incident UV/blue light, promoting electrons to an excited singlet state.

The excited singlet state undergoes a rapid, non-radiative transition to a lower-energy triplet state via intersystem crossing (ISC).

Energy is transferred non-radiatively from the ligand's triplet state to the excited states of the central Eu³⁺ ion.

The Eu³⁺ ion relaxes to its ⁵D₀ emissive level and then decays radiatively to the ⁷Fⱼ ground state levels, producing the characteristic sharp red emission peaks. Current time information in Bangalore, IN.

The successful synthesis and strong luminescent performance of the Eu(AITFBD)₃phen complex demonstrate that the this compound moiety can be effectively incorporated into sophisticated ligand architectures for the development of advanced optoelectronic materials. Current time information in Bangalore, IN.

Europium(III) Complexes as Red Phosphors

Polymer Chemistry: Integration of this compound Derivatives into Polymer Systems

The unique chemical structure of this compound also lends itself to applications in polymer science. It can potentially be used as a monomer or as a functional additive to create specialty polymers with tailored properties. The incorporation of the rigid indane ring into a polymer backbone can enhance thermal stability and mechanical strength.

While detailed studies on the synthesis and characterization of specific homopolymers or copolymers of this compound are not extensively documented in peer-reviewed literature, its potential as a monomer has been noted. The integration of this compound into a polymer matrix has been reported to improve key material properties.

| Property | Reported Value | Implication |

|---|---|---|

| Glass Transition Temperature (Tg) | 120°C | Indicates good thermal stability for a specialty polymer. |

| Tensile Strength | 50 MPa | Suggests robust mechanical properties. |

| Thermal Decomposition Temperature | 300°C | High decomposition temperature points to a thermally stable material. |

Furthermore, the luminescent Eu(III) complexes derived from this compound ligands can be doped into polymer films, such as poly(methyl methacrylate) (PMMA), to create luminescent hybrid materials. beilstein-journals.org These materials combine the processability and mechanical properties of the polymer with the bright red-light-emitting capabilities of the europium complex, making them suitable for applications like active polymer optical fibers and organic light-emitting diodes (OLEDs). beilstein-journals.org

Catalysis: Investigation of this compound-derived Ligands in Metal-Catalyzed Reactions

The development of novel ligands is a cornerstone of progress in homogeneous catalysis. Chiral ligands, in particular, are crucial for asymmetric catalysis, which is essential for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. uwindsor.ca

Direct applications of this compound-derived ligands in published catalytic studies are not prominent in the current literature. However, the chemical structure of this compound offers significant potential for its use as a scaffold for new ligand synthesis. The acetyl group is a versatile chemical handle that can be readily transformed into other functional groups to create complex ligand structures.

One potential pathway is the conversion of this compound into amine derivatives. For instance, its oxime can undergo a Beckmann rearrangement to yield N-acetyl-5-aminoindane . This aminoindane derivative could then serve as a building block for various types of ligands, such as Schiff bases (through condensation with aldehydes) or N-heterocyclic carbenes (NHCs), which are highly effective ligand classes in modern metal catalysis. mdpi.combeilstein-journals.org Metal complexes featuring such ligands are widely used in a variety of transformations, including:

Cross-coupling reactions: Palladium complexes with NHC or phosphine (B1218219) ligands are workhorses for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Asymmetric hydrogenation: Chiral iron, rhodium, or ruthenium complexes are used to produce chiral alcohols and amines from prochiral ketones and imines. mdpi.com

Polymerization: Zinc and copper complexes with β-diiminate or Schiff base ligands can act as catalysts for ring-opening polymerization of cyclic esters or the copolymerization of epoxides and CO₂. nih.govnih.gov

While specific catalytic systems based on this compound are yet to be thoroughly explored and reported, its potential as a precursor for structurally unique and potentially chiral ligands makes it a molecule of interest for future research in the field of metal-catalyzed reactions.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape on 5-Acetylindane

Research on this compound, a derivative of the bicyclic compound indane, has primarily focused on its synthesis, chemical reactivity, and preliminary explorations into its utility in medicinal chemistry and materials science.

The most common and industrially scalable method for its preparation is the Friedel-Crafts acylation of indane. chesci.com This reaction typically involves reacting indane with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as fused zinc chloride, to yield this compound. chesci.com The product can be purified through standard methods like recrystallization or column chromatography. Spectroscopic analysis confirms its structure, with characteristic infrared (IR) absorption for the carbonyl group around 1683 cm⁻¹ and proton nuclear magnetic resonance (¹H NMR) signals corresponding to the aromatic and methylene (B1212753) protons of the indane framework. chesci.com

The chemical reactivity of this compound is centered around its acetyl group and the indane core. Key reactions include:

Oxidation: The acetyl group can be oxidized to form 5-acetylindanone using agents like potassium permanganate (B83412).

Reduction: The ketone can be reduced to 5-ethylindane with reducing agents such as lithium aluminum hydride.

Condensation: It serves as a precursor for synthesizing chalcone (B49325) derivatives through reactions with substituted aromatic aldehydes. researchgate.net

In the realm of medicinal chemistry , derivatives of this compound have shown promise. Studies have demonstrated that certain derivatives exhibit significant antitumor properties against various cancer cell lines. Structure-activity relationship (SAR) analyses suggest that modifying the indane core can influence cytotoxic efficacy. Additionally, analogs have been investigated for potential neuroprotective effects, with some showing preliminary activity as acetylcholinesterase (AChE) inhibitors, a target relevant to Alzheimer's disease.

In materials science , this compound is recognized for its potential as a monomer in the synthesis of specialty polymers. Its incorporation into polymer backbones has been noted to improve thermal stability, with one report citing a glass transition temperature (Tg) of 120°C for a polymer containing this moiety. Furthermore, the broader family of acetylindane compounds is used in the fragrance industry as synthetic polycyclic musks. vulcanchem.comindustrialchemicals.gov.au

Table 1: Reported Antitumor Activity of this compound Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | HT-1080 (Fibrosarcoma) | 15 | |

| Derivative B | MCF-7 (Breast Cancer) | 10 | |

| Derivative C | A549 (Lung Cancer) | 12 |

Unexplored Avenues in this compound Synthesis and Derivatization

While the Friedel-Crafts acylation is a well-established synthetic route, there remain several unexplored avenues for both the synthesis and further chemical modification of this compound.

Synthesis:

Green Catalysis: The traditional use of Lewis acids like zinc chloride or aluminum chloride poses environmental and work-up challenges. Future research could focus on developing greener, heterogeneous catalytic systems, such as zeolites or solid acid catalysts, to facilitate the acylation of indane. These catalysts would offer advantages like easier separation, reusability, and reduced waste.

Alternative Acylation Methods: Exploration of alternative acylation reactions that avoid harsh Lewis acids could be beneficial. This might include photo-Fries rearrangement of an appropriate indane ester or metal-catalyzed cross-coupling reactions if a suitable halogenated indane precursor is used.

Asymmetric Synthesis: The indane scaffold is a common feature in chiral ligands and catalysts. Developing methods for the asymmetric synthesis of this compound derivatives, where chirality is introduced either on the five-membered ring or via a chiral acetyl-group equivalent, remains a significant and largely unexplored challenge. This could open doors to its use in asymmetric catalysis.

Derivatization:

Complex Heterocycle Formation: Current derivatization is often limited to simple transformations of the acetyl group or substitution on the aromatic ring. researchgate.net A promising, yet underexplored, area is the use of the 5-acetyl group as a handle to construct more complex heterocyclic systems fused to the indane core. For example, reactions with bifunctional reagents could lead to novel pyrazole, isoxazole, or pyrimidine-fused indane structures, significantly expanding the chemical space for biological screening.

Remote Functionalization: Advanced synthetic methods enabling the selective C-H functionalization of the indane ring at positions other than those typically favored by electrophilic substitution would provide access to novel isomers with potentially unique properties. acs.org

Polymerizable Derivatives: While its use as a monomer has been suggested, the synthesis and polymerization of a wider range of functionalized this compound-based monomers (e.g., containing vinyl, acrylate, or epoxide groups) could lead to new classes of high-performance polymers.

Emerging Research Directions in Biological and Materials Applications

Beyond its established preliminary roles, this compound is a scaffold for emerging research in advanced materials and novel biological applications.

Materials Applications: A significant emerging direction is the use of this compound derivatives in optoelectronic materials . The indane core can be functionalized to create ligands for lanthanide ions, leading to highly luminescent complexes. For instance, a β-diketone derivative of this compound has been used to synthesize samarium(III) and europium(III) complexes that exhibit strong, characteristic metal-centered luminescence. researchgate.netresearchgate.net These materials show good thermal stability and high quantum yields, making them potential candidates for use as red-light-emitting components in organic light-emitting diodes (OLEDs) and other display technologies. researchgate.netresearchgate.netcore.ac.uk Future work could expand this to other lanthanides to access different emission colors or explore their use in sensing applications. researchgate.net

Biological Applications: The role of this compound as a versatile scaffold in drug discovery is an expanding field. Its rigid bicyclic structure makes it an attractive fragment for designing inhibitors of protein-protein interactions or for targeting specific enzyme active sites.

Novel Therapeutic Targets: While initial studies focused on cancer and neurodegeneration, the scaffold could be adapted to target other diseases. For example, derivatives of the related 2-acetylindane-1,3-dione have been used to synthesize pyrimidine (B1678525) compounds with analgesic and antimicrobial activities. researchgate.net This suggests that the this compound core could be similarly functionalized to explore a wider range of pharmacological activities.